molecular formula C22H18N4O4 B8507702 3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide

3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide

Cat. No.: B8507702
M. Wt: 402.4 g/mol
InChI Key: PPAHYHMAULKNGH-UHFFFAOYSA-N
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Description

“3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” is a complex organic compound that features multiple functional groups, including amino, benzisoxazole, and methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” typically involves multi-step organic reactions. The starting materials may include 3-amino-1,2-benzisoxazole and 4-methoxybenzoic acid, which undergo a series of reactions such as acylation, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as recrystallization, chromatography, or distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions would vary depending on the desired transformation, typically involving solvents like dichloromethane, ethanol, or water, and temperatures ranging from -78°C to reflux.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitrobenzisoxazole derivatives, while reduction of the carbonyl groups could produce benzyl alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific proteins or receptors.

    Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays, crystallography, or computational modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” include:

  • N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-hydroxybenzoyl)-1,2-benzenediamine
  • N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-chlorobenzoyl)-1,2-benzenediamine
  • N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-nitrobenzoyl)-1,2-benzenediamine

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity or biological activity. The presence of the methoxy group, for example, could influence its solubility, stability, or binding interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide

InChI

InChI=1S/C22H18N4O4/c1-29-15-9-6-13(7-10-15)21(27)24-17-4-2-3-5-18(17)25-22(28)14-8-11-19-16(12-14)20(23)26-30-19/h2-12H,1H3,(H2,23,26)(H,24,27)(H,25,28)

InChI Key

PPAHYHMAULKNGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)ON=C4N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of acetone oxime (94 mg, 1.28 mmol) in DMF (2 mL) was added a 1 M solution of potassium t-butoxide (1.28 mL, 1.28 mmol) in THF. After 30 min, N1-(3-cyano-4-fluorobenzoyl)-N2-(4-methoxybenzoyl)-1,2-benzenediamine (100 mg, 0.26 mmol) was added and stirring continued for 72 h. The solvents were removed in vacuo and the residue was dissolved in methanol (20 mL). To this stirring solution was added water (15 mL) and conc HCl (3 mL), and the solution was heated to reflux. After 2 h, the solvents were removed in vacuo and the residue was dissolved in methanol. Silica gel was added and then the solvents were removed in vacuo. This dry pack was loaded onto a silica gel column and eluted with 1:1 ethyl acetate/dichloromethane. The product containing fractions were combined and concentrated to give 48 mg (46%) of white solid.
Quantity
94 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N1-(3-cyano-4-fluorobenzoyl)-N2-(4-methoxybenzoyl)-1,2-benzenediamine
Quantity
100 mg
Type
reactant
Reaction Step Two
Yield
46%

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